molecular formula C22H29N3O3S B2778327 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396846-87-9

4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2778327
CAS RN: 1396846-87-9
M. Wt: 415.55
InChI Key: IPJPOMXMXSONBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a piperidine ring, a benzenesulfonamide moiety, and an isonicotinoyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky alkyl group, the piperidine ring is a six-membered ring with one nitrogen atom, the benzenesulfonamide moiety consists of a benzene ring attached to a sulfonamide group, and the isonicotinoyl group is a pyridine ring attached to a carbonyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The benzenesulfonamide moiety could potentially undergo electrophilic aromatic substitution reactions, while the piperidine ring might undergo nucleophilic substitution reactions. The carbonyl group in the isonicotinoyl moiety could be involved in various reactions such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the sulfonamide and carbonyl groups could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .

Scientific Research Applications

Catalytic Applications

"Sulfonamide-substituted iron phthalocyanine," where 4-tert-butylbenzenesulfonamide acts as a substituent, shows significant potential in the field of catalysis, particularly for the oxidation of olefins. This compound exhibits remarkable stability under oxidative conditions, and its use as a catalyst has been explored for the oxidation of cyclohexene and styrene, leading to the formation of important industrial chemicals like allylic ketones and benzaldehyde, respectively (Umit Işci et al., 2014).

Photodynamic Therapy (PDT)

A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlights its potential in photodynamic therapy (PDT) for cancer treatment. The compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II PDT mechanisms, indicating its significant potential as a Type II photosensitizer (M. Pişkin et al., 2020).

Bioactive Compound Synthesis

Research into the synthesis and crystal structure of "4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide" provides insights into the design of bioactive compounds. The detailed study of its crystal structure, exhibiting extensive π–π interactions and hydrogen bonding, lays the groundwork for synthesizing novel compounds with potential bioactivity (K. Balu & R. Gopalan, 2013).

Antibacterial Applications

A study on hybrid antimicrobials combining N-(thiazol-2-yl)benzenesulfonamides with cell-penetrating octaarginine showcases emergent antibacterial activity. This innovative approach demonstrates potent antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting a new avenue for developing antibacterial therapies (Poonam Ratrey et al., 2021).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Potential fields of study could include medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-tert-butyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-22(2,3)19-4-6-20(7-5-19)29(27,28)24-16-17-10-14-25(15-11-17)21(26)18-8-12-23-13-9-18/h4-9,12-13,17,24H,10-11,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJPOMXMXSONBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.